2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
CAS No.: 214147-57-6
Cat. No.: VC3851150
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214147-57-6 |
|---|---|
| Molecular Formula | C14H11ClN2O2S |
| Molecular Weight | 306.8 g/mol |
| IUPAC Name | 2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole |
| Standard InChI | InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3 |
| Standard InChI Key | JROMRQKWMIBUED-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl |
Introduction
Chemical Identity and Structural Features
Basic Identifiers
The compound’s fundamental identifiers are well-documented across multiple sources :
| Property | Value |
|---|---|
| CAS Registry Number | 214147-57-6 |
| Molecular Formula | C<sub>14</sub>H<sub>11</sub>ClN<sub>2</sub>O<sub>2</sub>S |
| Molecular Weight | 306.77–306.8 g/mol |
| Density | 1.41 g/cm³ |
Structural Characterization
The molecule comprises a benzimidazole core substituted at the 1-position with a toluene-4-sulfonyl group and at the 2-position with a chlorine atom. Key structural insights include:
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via sulfonylation of 2-chlorobenzimidazole derivatives. A patent by outlines a method for analogous benzoimidazoles using toluenesulfonyl chloride under basic conditions. Key steps include:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with chlorinated intermediates.
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Sulfonylation: Reaction with toluene-4-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Spectroscopic Characterization
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NMR Data: While direct NMR data for this compound are scarce, related sulfonylated benzimidazoles exhibit characteristic peaks:
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Mass Spectrometry: ESI-MS predicts a molecular ion peak at m/z 306.77 .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group .
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Stability: Stable under ambient conditions but may hydrolyze under strong acidic or basic conditions .
Pharmacological and Industrial Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing fluorinated building blocks and kinase inhibitors .
Analytical Data and Spectral Tables
Key Spectral Peaks (Predicted)
Comparative Data with Analogues
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